Cas no 2680807-05-8 (tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate)

tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28292234
- tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate
- 2680807-05-8
- tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate
-
- インチ: 1S/C17H17N3O3/c1-17(2,3)23-16(21)20-13-8-4-5-9-14(13)22-15-12(11-18)7-6-10-19-15/h4-10H,1-3H3,(H,20,21)
- InChIKey: UUPZTXNBLSHUFQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC=CC=1OC1C(C#N)=CC=CN=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 311.12699141g/mol
- どういたいしつりょう: 311.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 84.2Ų
tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28292234-2.5g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28292234-0.25g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28292234-0.05g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28292234-5.0g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28292234-1.0g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28292234-10g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 10g |
$2884.0 | 2023-09-08 | ||
Enamine | EN300-28292234-10.0g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28292234-0.5g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28292234-5g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 5g |
$1945.0 | 2023-09-08 | ||
Enamine | EN300-28292234-0.1g |
tert-butyl N-{2-[(3-cyanopyridin-2-yl)oxy]phenyl}carbamate |
2680807-05-8 | 95.0% | 0.1g |
$591.0 | 2025-03-19 |
tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamateに関する追加情報
Introduction to tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate (CAS No. 2680807-05-8)
tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate (CAS No. 2680807-05-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The molecular formula of tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate is C17H19N3O3, and its molecular weight is approximately 313.35 g/mol. The compound features a tert-butyl carbamate group attached to a phenyl ring, which itself is substituted with a 3-cyanopyridin-2-yl oxy group. This intricate structure imparts unique chemical and biological properties that make it an interesting target for further investigation.
Synthesis and Structural Characterization: The synthesis of tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the reaction of 2-chloro-3-cyanopyridine with phenol to form the corresponding ether, followed by the formation of the carbamate through reaction with tert-butyl isocyanate. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.
Biological Activities: Recent studies have highlighted the potential biological activities of tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate. One notable area of interest is its activity as a modulator of specific protein-protein interactions (PPIs). PPIs play crucial roles in various cellular processes, including signal transduction, gene regulation, and cell cycle control. By disrupting or enhancing these interactions, compounds like tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate can potentially be used to develop new therapeutic strategies for diseases such as cancer and neurodegenerative disorders.
In addition to its PPI modulating properties, tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate has also shown promising results in preclinical studies as an inhibitor of specific enzymes. For instance, it has been reported to inhibit the activity of certain kinases, which are key enzymes involved in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Clinical Applications: While still in the early stages of research, tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate has shown promise in several preclinical models. Its ability to modulate PPIs and inhibit specific enzymes suggests that it could be developed into a therapeutic agent for various diseases. However, further studies are needed to fully understand its pharmacokinetics, pharmacodynamics, and safety profile before it can be advanced to clinical trials.
Current Research Trends: The field of medicinal chemistry is constantly evolving, and recent advancements have shed light on new approaches for optimizing the properties of compounds like tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate. For example, computational methods such as molecular docking and molecular dynamics simulations are being used to predict binding affinities and optimize lead compounds. These tools can help researchers design more potent and selective derivatives with improved pharmacological profiles.
In addition to computational methods, high-throughput screening (HTS) techniques are being employed to identify novel compounds with similar or enhanced activities. HTS allows for the rapid evaluation of large libraries of compounds, facilitating the discovery of new leads that can be further optimized through structure-based drug design.
FUTURE DIRECTIONS: The future research on tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate is likely to focus on several key areas. First, optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects will be crucial for advancing it towards clinical applications. Second, understanding the mechanisms by which it modulates PPIs and inhibits specific enzymes will provide valuable insights into its therapeutic potential. Finally, conducting comprehensive preclinical studies to evaluate its safety and efficacy in animal models will be essential before moving on to human trials.
In conclusion, tert-butyl N-{2-(3-cyanopyridin-2-yl)oxyphenyl}carbamate (CAS No. 2680807-05-8) represents a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and optimization. As research in this area continues to advance, we can expect to see new developments that may lead to innovative therapeutic strategies for various diseases.
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